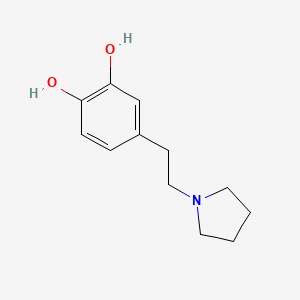
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- is a chemical compound with the molecular formula C12H17NO2 It is a derivative of benzenediol, where the benzene ring is substituted with a pyrrolidinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- typically involves the condensation of 1,2-benzenediol with a pyrrolidinyl ethyl derivative. One common method includes heating the reactants in ethanol under reflux conditions for about 30 minutes, resulting in a product yield of approximately 74% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol: A simpler derivative without the pyrrolidinyl ethyl group.
4-Methyl-1,2-Benzenediol: A methyl-substituted derivative with different chemical properties.
Pyrrolidine: A related compound with a pyrrolidine ring but lacking the benzenediol moiety.
Uniqueness
1,2-Benzenediol, 4-[2-(1-pyrrolidinyl)ethyl]- is unique due to the presence of both the benzenediol and pyrrolidinyl ethyl groups
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-11-4-3-10(9-12(11)15)5-8-13-6-1-2-7-13/h3-4,9,14-15H,1-2,5-8H2 |
InChI Key |
IDIGSZSLZIBUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















